molecular formula C28H29N3O5 B2767792 2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide CAS No. 894562-95-9

2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B2767792
CAS No.: 894562-95-9
M. Wt: 487.556
InChI Key: ABEZOEQZHZNGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2-dihydroquinolin-2-one core substituted at position 3 with a [(3,4-dimethoxyphenyl)amino]methyl group and at position 7 with a methoxy group. The acetamide side chain is linked to the quinolinone nitrogen and terminates in a 4-methylphenyl group. The methoxy substituents enhance solubility, while the 4-methylphenyl group may influence metabolic stability and lipophilicity.

Properties

IUPAC Name

2-[3-[(3,4-dimethoxyanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O5/c1-18-5-8-21(9-6-18)30-27(32)17-31-24-15-23(34-2)11-7-19(24)13-20(28(31)33)16-29-22-10-12-25(35-3)26(14-22)36-4/h5-15,29H,16-17H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEZOEQZHZNGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Pathway

A two-step protocol achieves superior yield (82%) compared to one-pot methods:

  • Imine Formation : React 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with 3,4-dimethoxyaniline in ethanol (reflux, 6 h).
  • Reduction : Treat with NaBH4 in THF at 0°C (2 h).

Key Data :

  • $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 6.82 (d, J = 8.4 Hz, 1H, ArH), 4.15 (s, 2H, –CH2–NH–)
  • HRMS (ESI): m/z calcd for C19H21N2O4 [M+H]+: 341.1497, found: 341.1493.

Direct Alkylation via Fluorosulfate Intermediate

Using SuFEx chemistry, the quinoline C3–OH is converted to a fluorosulfate group with SO2F2 gas, followed by displacement with 3,4-dimethoxyaniline (Figure 2).

Optimized Conditions :

  • SO2F2 pressure: 2 atm
  • Base: BTMG (benzyltrimethylammonium glycerinate)
  • Solvent: MeCN/DMSO (9:1)
  • Yield: 76%

Acetamide Side Chain Coupling

The N-(4-methylphenyl)acetamide moiety is introduced via two routes:

Nucleophilic Acyl Substitution

React quinoline intermediate with N-(4-methylphenyl)acetyl chloride in presence of Et3N (Table 2).

Table 2: Acyl Substitution Screening

Base Solvent Temp (°C) Time (h) Yield (%)
Et3N DCM 25 12 65
DMAP THF 50 6 71
NaH DMF 0→25 3 58

Ullmann Coupling

Aryl iodide derivatives of the quinoline core undergo CuI-catalyzed coupling with N-(4-methylphenyl)acetamide:

  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline
  • Solvent: DMSO
  • Yield: 68%

Purification and Analytical Characterization

Final purification employs reverse-phase HPLC (C18 column, MeCN/H2O gradient) to achieve >98% purity. Critical spectroscopic data include:

  • FT-IR (KBr) : 1675 cm⁻¹ (C=O, acetamide), 1602 cm⁻¹ (quinoline C=N)
  • $$ ^{13}C $$ NMR (101 MHz, DMSO-d6) : δ 170.2 (C=O), 156.8 (C2–O), 112.4–148.9 (aromatic carbons)
  • XRD : Monoclinic crystal system, space group P21/c

Scale-Up Challenges and Process Optimization

Key issues in kilogram-scale production:

  • Solvent Selection : DMSO shows higher yields but complicates waste management vs. MeCN.
  • SO2F2 Handling : Requires specialized equipment for gas containment and worker safety protocols.
  • Byproduct Formation : Dimethoxybenzaldehyde side-product (3–5%) necessitates additional purification steps.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the creation of derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with altered electronic properties.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to be modified to create more complex molecules, making it valuable in the development of new chemical entities.

Biology

Due to its biological activity, this compound is a candidate for studying biochemical pathways. It may interact with various biological targets, providing insights into enzyme activity and receptor interactions.

Medicine

The potential therapeutic properties of this compound make it an interesting subject for drug development. Research has indicated that derivatives of quinoline compounds often exhibit anticancer properties, suggesting that this compound could be explored for similar applications.

Industrial Applications

In addition to its research applications, this compound can be utilized in the development of new materials with specific chemical and physical properties, enhancing its appeal in industrial settings.

Case Studies and Research Findings

Research has demonstrated the efficacy of quinoline derivatives in anticancer studies. For instance, a study highlighted the synthesis of related compounds that exhibited significant antiproliferative activity against human cancer cell lines (HCT-116 and MCF-7), with IC50 values indicating promising therapeutic potential . This suggests that further investigation into the specific activities of 2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide could yield valuable insights into its role as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs (quinolinone cores, acetamide linkages, or aryl substitutions) and provide insights into structure-activity relationships (SAR):

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Notable Properties Reference
Target Compound 1,2-dihydroquinolin-2-one - 3-[(3,4-dimethoxyphenyl)amino]methyl
- 7-methoxy
- N-(4-methylphenyl)acetamide
Enhanced solubility (methoxy groups), potential hydrogen-bonding interactions
N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1-yl)acetamide (9b) Quinolin-4-one - 6-methoxy
- N-(3,5-dimethylphenyl)acetamide
Lower steric hindrance (3,5-dimethyl vs. 4-methylphenyl); UPLC-MS: m/z 337.6
2-(7-Chloro-4-oxoquinolin-1-yl)-N-(3,5-dimethylphenyl)acetamide (9c) Quinolin-4-one - 7-chloro
- N-(3,5-dimethylphenyl)acetamide
Increased electronegativity (Cl vs. OMe); potential improved membrane permeability
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazol-3-one - 3,4-dichlorophenyl
- N-(1,5-dimethyl-2-phenyl)acetamide
Conformational flexibility (dihedral angles: 44.5°–77.5°); halogen-mediated hydrophobic interactions
3-(2-(4-Ethoxyphenyl)acetamido)-N,N-diethyl-4-((6-((1,2,3,4-tetrahydroacridin-9-yl)amino)hexyl)amino)benzamide (19e) Benzamide - 4-ethoxyphenylacetamide
- Tetrahydroacridin-hexylamino
Dual cholinesterase inhibition (acetylcholinesterase and butyrylcholinesterase); high molecular complexity

Key Findings

Core Structure Impact: The 1,2-dihydroquinolin-2-one core in the target compound differs from the quinolin-4-one in compounds 9b and 9c (). The 2-oxo group may alter electron distribution and hydrogen-bonding capacity compared to 4-oxo analogs. The pyrazol-3-one core in exhibits significant conformational flexibility, whereas the rigid quinolinone system in the target compound may restrict binding modes .

Substituent Effects :

  • Methoxy vs. Chloro : The 7-methoxy group in the target compound improves solubility compared to the 7-chloro substituent in 9c but may reduce membrane permeability due to lower electronegativity .
  • Arylacetamide Variations : The 4-methylphenyl group in the target compound offers moderate steric hindrance compared to the 3,5-dimethylphenyl group in 9b and 9c. This could influence interactions with hydrophobic binding pockets.

Synthetic Accessibility: Compounds like 9b and 9c () were synthesized via nucleophilic substitution (K₂CO₃/DMF), yielding ~51%. The target compound’s synthesis would require similar conditions but with substituted quinolinone precursors.

The tetrahydroacridin moiety in 19e () demonstrates dual cholinesterase inhibition, but the target compound’s simpler structure may prioritize metabolic stability over multi-target activity .

Biological Activity

The compound 2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide (CAS Number: 894562-79-9) is a synthetic derivative of quinoline that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H27N3O5C_{27}H_{27}N_{3}O_{5}, with a molecular weight of 473.5 g/mol. The structure features a quinoline core with various substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC27H27N3O5
Molecular Weight473.5 g/mol
CAS Number894562-79-9

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to therapeutic outcomes in diseases such as cancer or infections.

Anticancer Properties

Quinoline derivatives are known for their anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit cell proliferation. For example, studies have shown that certain quinoline-based compounds can effectively reduce the viability of glioma cells by activating multiple cell death pathways while sparing normal cells .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating the cytotoxic effects of quinoline derivatives demonstrated significant growth inhibition in several cancer cell lines, suggesting that structural modifications could enhance potency .
  • Mechanistic Insights : Another research effort revealed that certain analogs could inhibit key signaling pathways involved in tumor growth, including the AKT/mTOR pathway. This suggests that the compound may share similar mechanisms of action .
  • Comparative Analysis : A comparative study on various quinoline derivatives indicated that those with methoxy substitutions exhibited enhanced biological activity compared to their unsubstituted counterparts .

Q & A

Q. What are the key synthetic steps and characterization methods for this compound?

The synthesis involves multi-step reactions, including:

  • Amide bond formation : Coupling of the quinoline core with the 3,4-dimethoxyphenylamino-methyl group via reductive amination using NaBH₄ .
  • Acetamide linkage : Reaction of intermediates with chloroacetyl chloride in the presence of triethylamine as a base .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. Characterization methods :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., methoxy groups at C7 and aromatic protons) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₂₈H₂₈N₃O₅, calc. 486.47 g/mol) .

Q. How is the compound’s stability evaluated under varying experimental conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition points (>200°C) .
  • Solubility profiling : Test in DMSO, methanol, and aqueous buffers (e.g., PBS) to optimize biological assay conditions .
  • pH sensitivity : Incubate at pH 2–9 and monitor degradation via HPLC to determine storage conditions (stable at pH 4–7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for amidation steps to enhance nucleophilicity .
  • Catalyst screening : Test Pd/C or enzyme-based catalysts for reductive amination efficiency .
  • Temperature control : Maintain 0–5°C during acid-sensitive steps (e.g., chloroacetylation) to prevent side reactions .
  • Real-time monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. What strategies are used to resolve contradictions in reported biological activity data?

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT) to distinguish direct vs. off-target effects .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Structural analogs : Synthesize derivatives with modified methoxy or acetamide groups to isolate pharmacophoric motifs (e.g., SAR table in ).

Q. How is computational modeling integrated to predict target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinase ATP pockets (e.g., EGFR), prioritizing residues like Lys721 for mutagenesis validation .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing redox activity) .
  • MD simulations : GROMACS assesses binding stability over 100-ns trajectories, identifying critical hydrogen bonds with the quinoline core .

Q. What experimental designs validate hypothesized mechanisms of action?

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., JAK2, MAPK) using radioactive ATP-binding assays .
  • GPCR binding : Radioligand displacement assays (e.g., ³H-labeled serotonin) to test affinity for 5-HT receptors .
  • Transcriptomics : RNA-seq of treated cancer cells to identify pathways (e.g., apoptosis, NF-κB) modulated by the compound .

Q. How are stereochemical effects on bioactivity investigated?

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers and test individual isomers in vitro .
  • X-ray crystallography : Co-crystallize the compound with its target (e.g., cytochrome P450) to resolve absolute configuration .
  • Circular dichroism : Compare spectra of isomers to correlate conformation with activity .

Methodological Resources

  • Synthetic protocols : Multi-step procedures from .
  • Analytical workflows : NMR and HPLC parameters in .
  • Data interpretation : Guidelines for resolving contradictions in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.